molecular formula C13H13NO4S2 B4116840 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid

3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid

Cat. No. B4116840
M. Wt: 311.4 g/mol
InChI Key: KBLNBHCQGDKOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid, also known as PTSPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTSPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of lipid molecules that are involved in inflammation and pain. 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid binds to the active site of COX-2 and prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of pro-inflammatory cytokines and pain mediators.
Biochemical and Physiological Effects:
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer effects in various in vitro and in vivo models. Studies have demonstrated that 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of inflammation. Moreover, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been found to enhance the analgesic effects of morphine in animal models of pain. In addition, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells by inhibiting the activity of COX-2.

Advantages and Limitations for Lab Experiments

3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.

Future Directions

3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has promising potential for the development of novel therapies for various diseases, including cancer, inflammation, and pain. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid and on optimizing its pharmacokinetic properties. Moreover, further studies are needed to determine the safety and efficacy of 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid in humans.

Scientific Research Applications

3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been found to possess analgesic properties by modulating the activity of opioid receptors in the central nervous system. In addition, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many types of cancer.

properties

IUPAC Name

3-phenyl-3-(thiophen-2-ylsulfonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c15-12(16)9-11(10-5-2-1-3-6-10)14-20(17,18)13-7-4-8-19-13/h1-8,11,14H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLNBHCQGDKOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3-[(thiophen-2-ylsulfonyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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